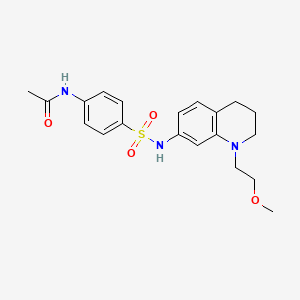

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide

Description

The compound N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative characterized by a central phenyl ring linked to an acetamide group and a 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety via a sulfamoyl bridge. This structure combines a heterocyclic tetrahydroquinoline system with a methoxyethyl side chain, which may enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name |

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-15(24)21-17-7-9-19(10-8-17)28(25,26)22-18-6-5-16-4-3-11-23(12-13-27-2)20(16)14-18/h5-10,14,22H,3-4,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISIZDRYIXQABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves a multi-step synthesis:

Formation of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline: : This precursor can be synthesized through the reduction of quinoline derivatives, employing reagents like sodium borohydride.

Coupling Reaction: : This step involves the reaction of the sulfamoyl-tetrahydroquinoline intermediate with 4-aminophenylacetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, large-scale production may involve similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors, stringent reaction control parameters, and efficient purification techniques such as recrystallization or column chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo oxidative reactions, leading to the formation of corresponding N-oxides or sulfonyl derivatives.

Reduction: : It can be reduced under specific conditions to yield reduced amide or amine derivatives.

Substitution: : The compound may undergo nucleophilic substitution, particularly at the acetamide moiety, to form various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.

Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.

Nucleophiles: : Alkoxides, amines, or thiols can participate in substitution reactions.

Major Products Formed

Oxidation Products: : N-oxides, sulfonyl derivatives.

Reduction Products: : Amines, reduced amide derivatives.

Substitution Products: : Varied substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions and pathways.

Biology

It can be used in biological studies to investigate enzyme inhibition, receptor binding, and cellular uptake, providing insights into biological mechanisms and potential therapeutic targets.

Medicine

In medicinal chemistry, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is explored for its potential pharmacological properties, including its role as an inhibitor of specific enzymes or pathways.

Industry

In industrial applications, this compound can be utilized in the development of new materials, agrochemicals, and as a precursor for pharmaceutical synthesis.

Mechanism of Action

The exact mechanism of action for N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide varies based on its application. In medicinal contexts, it may act by inhibiting specific enzymes or modulating receptor activity, influencing signaling pathways at the molecular level. Its structural features enable it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Heterocyclic Modifications

- Tetrahydrofuran Derivative: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () replaces the tetrahydroquinoline with a 2-oxotetrahydrofuran ring. The compound was synthesized in 57% yield (m.p. 174–176°C) and characterized by $ ^1 \text{H-NMR} $ (δ 10.33 ppm for NH) and EI-MS ($ m/z = 299.34 $) . Key Difference: The tetrahydrofuran ring lacks the extended conjugation of tetrahydroquinoline, which may reduce π-π stacking interactions in biological systems.

- Quinazolinone Derivative: (E)-N-(4-(N-(4-oxo-2-styrylquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide () incorporates a quinazolinone heterocycle with a styryl group. Microwave-assisted synthesis (455 W) suggests improved reaction efficiency compared to traditional methods . Key Difference: The quinazolinone core introduces additional hydrogen-bonding sites (C=O and NH groups), which may enhance binding to kinase targets.

- Thiazole Derivative: N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide () features a thiazole ring, a sulfur- and nitrogen-containing heterocycle. Thiazoles are known for antimicrobial and kinase inhibitory activities, suggesting divergent biological applications compared to the tetrahydroquinoline-based compound .

Aromatic System Modifications

- Naphthalene Derivatives: Compounds such as N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide () replace the tetrahydroquinoline with naphthalene.

4-Methoxyphenyl Derivative :

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () substitutes the heterocycle with a 4-methoxyphenyl group. The methoxy group donates electron density, which may modulate the sulfonamide’s acidity ($ \text{p}K_a $) and bioavailability .

Key Observations :

Physicochemical Properties

Biological Activity

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 322.39 g/mol

- IUPAC Name : this compound

The compound features a tetrahydroquinoline moiety known for various biological activities, including antibacterial and anticancer properties. The presence of the sulfonamide group enhances its reactivity and therapeutic potential.

Chemical Structure Representation

Anticancer Properties

Research indicates that compounds with a tetrahydroquinoline structure exhibit significant anticancer activity. For instance, studies on similar sulfonamide derivatives have shown promising results against various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

The above table illustrates that the compound exhibits lower IC50 values compared to the reference drug gefitinib, indicating higher potency against A549 lung cancer cells.

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds containing this functional group have been widely studied for their effectiveness against bacterial infections.

Sulfonamides inhibit bacterial growth by competitively blocking the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This mechanism is similar to that observed in other sulfonamide derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydroquinoline scaffold can significantly influence its pharmacological properties.

Key Findings from SAR Studies

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity.

- Alkyl Chain Length : Optimal chain length contributes to better bioavailability and efficacy.

Q & A

Basic: What are the critical steps and challenges in synthesizing N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide?

Answer:

The synthesis involves multi-step organic reactions, including:

- Sulfamoylation of the tetrahydroquinoline core under controlled pH and temperature to avoid over-sulfonation .

- Acetamide coupling via nucleophilic acyl substitution, requiring anhydrous conditions to prevent hydrolysis .

- Purification using column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold) .

Challenges include managing steric hindrance during coupling and ensuring regioselectivity in sulfamoylation. Reaction optimization (e.g., solvent polarity, catalyst selection) is critical for yields >70% .

Advanced: How can researchers resolve contradictory data in reported biological activity (e.g., varying IC₅₀ values across studies)?

Answer:

Contradictions may arise from:

- Assay variability (e.g., cell line differences, incubation times). Validate activity using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Compound purity : Impurities >5% can skew results. Cross-validate with LC-MS and ¹H/¹³C NMR .

- Structural analogs : Compare with derivatives (e.g., ’s fluorophenyl variant) to isolate pharmacophore contributions .

A meta-analysis of dose-response curves and structural dynamics (via molecular docking) can clarify mechanisms .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- ¹H/¹³C NMR : Verify regiochemistry (e.g., sulfamoyl group position) and detect stereoisomers .

- HPLC-MS : Quantify purity (>98% for in vitro studies) and identify byproducts (e.g., deacetylated intermediates) .

- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve conformational ambiguities (e.g., ’s head-to-tail intermolecular interactions) .

Advanced: How to design interaction studies to elucidate the compound’s mechanism of action?

Answer:

- Target identification : Use affinity chromatography or pull-down assays with tagged proteins (e.g., kinases, GPCRs) .

- Binding kinetics : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify KD and stoichiometry .

- Cellular pathway mapping : Combine RNA-seq and phosphoproteomics to identify downstream effectors (e.g., apoptosis markers like caspase-3) .

- In silico docking : Compare binding poses in homology models (e.g., sulfamoyl group interactions with ATP-binding pockets) .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or lipid-based nanoformulations .

- Metabolic stability : Introduce deuterium at labile sites (e.g., methoxyethyl group) to slow CYP450-mediated degradation .

- Prodrug design : Mask the sulfamoyl group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .

- Toxicology screening : Assess hepatotoxicity via ALT/AST levels in primary hepatocytes and mitochondrial membrane potential assays .

Basic: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Solvent selection : Replace THF with 2-MeTHF for safer, higher-boiling-point conditions .

- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps to minimize metal leaching .

- Process monitoring : Use inline FTIR or Raman spectroscopy for real-time reaction tracking .

- Green chemistry : Employ microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 4h) .

Advanced: How to address variability in enzymatic inhibition assays?

Answer:

- Standardize assay parameters : Fix ATP concentration (e.g., 1 mM) and pre-incubation time (30 min) .

- Control for enzyme lot variability : Use recombinant enzymes with ≥90% purity (validated by SDS-PAGE) .

- Statistical rigor : Apply Grubbs’ test to exclude outliers and report IC₅₀ with 95% confidence intervals .

- Cross-validate : Compare results with a known inhibitor (e.g., staurosporine for kinase assays) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage conditions : -20°C under argon, with desiccant to prevent hydrolysis .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) .

- Light sensitivity : Store in amber vials if UV-Vis shows λmax >300 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.